1-(4-Isobutoxyphenyl)ethanol

Description

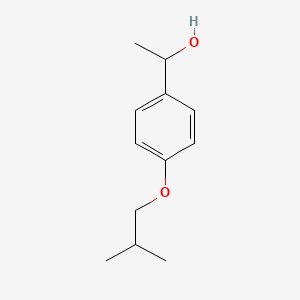

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-[4-(2-methylpropoxy)phenyl]ethanol |

InChI |

InChI=1S/C12H18O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3 |

InChI Key |

ISIRRYYGTXHVRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Development

Catalytic Hydrogenation Approaches for 1-(4-Isobutoxyphenyl)ethanol Production

Raney Nickel Catalysis

Raney nickel, a porous nickel catalyst, is widely recognized for its high catalytic activity in the hydrogenation of various functional groups, including ketones. wikipedia.org Its use in the production of this compound has been a subject of significant process development.

The activity of a Raney nickel catalyst is intrinsically linked to its preparation and handling. A common method for preparing Raney nickel involves treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution. This process, known as leaching, selectively removes aluminum, creating a porous, high-surface-area nickel catalyst. rsc.org

Following the leaching process, a critical step is the washing of the catalyst. To prevent its pyrophoric nature when dry, Raney nickel is typically stored under a protective liquid, most commonly water. google.com However, for the hydrogenation of 4-isobutylacetophenone, which can be conducted under solvent-free conditions, the water must be removed. This is achieved by washing the water-wet catalyst with an organic solvent in which water is soluble and which is also miscible with the reactant, 4-isobutylacetophenone. Suitable organic washing liquids include lower alkanols such as methanol, ethanol (B145695), or isopropanol. google.com This washing treatment is crucial as it has been shown to significantly increase the conversion of 4-isobutylacetophenone and the yield of this compound. google.com Optionally, the catalyst can be further washed with 4-isobutylacetophenone or this compound itself before being used in the reaction. google.com

The efficiency of the hydrogenation of 4-isobutylacetophenone using a Raney nickel catalyst is highly dependent on the optimization of key reaction parameters. These parameters are often interdependent and are fine-tuned to achieve the desired conversion and selectivity within a practical timeframe.

The reaction is typically carried out at temperatures ranging from 10°C to 150°C, with a preferred range of 40°C to 80°C. google.com The hydrogen pressure is another critical variable, generally maintained between 10 to 1200 psig, with a more favorable range being 200 to 1000 psig. google.com The reaction time can vary from approximately 0.25 to 10.0 hours, with a preferred duration of 1.0 to 4.0 hours to ensure high conversion. google.com The amount of Raney nickel catalyst used can also be optimized, typically ranging from 1% to 30% by weight based on the total reaction mass, with a preferred range of 3% to 20%. google.com

The following interactive table summarizes the typical and preferred ranges for the key reaction parameters in the Raney nickel-catalyzed hydrogenation of 4-isobutylacetophenone.

| Reaction Parameter | Typical Range | Preferred Range |

| Temperature | 10 - 150°C | 40 - 80°C |

| Hydrogen Pressure | 10 - 1200 psig | 200 - 1000 psig |

| Reaction Time | 0.25 - 10.0 hours | 1.0 - 4.0 hours |

| Catalyst Loading | 1 - 30 wt% | 3 - 20 wt% |

An economically and environmentally advantageous approach for the synthesis of this compound is the use of solvent-free, or "neat," reaction conditions. In this method, the hydrogenation of 4-isobutylacetophenone is carried out without the addition of a solvent. google.comgoogle.com This approach simplifies the process by eliminating the need for solvent handling, recovery, and disposal, thereby reducing operational costs and environmental impact.

The successful implementation of solvent-free conditions relies on the catalyst treatment protocol described earlier, where the water is displaced from the catalyst surface by an organic washing liquid. google.com This ensures that the catalyst remains active and is not inhibited by the presence of water. The optimized reaction parameters for temperature, pressure, and catalyst loading remain within the ranges established for the process, ensuring high conversion and yield of the desired product. google.com

Copper-Based Catalytic Systems

Copper-based catalysts present a viable alternative to Raney nickel for the hydrogenation of ketones to alcohols. They are often favored for their high selectivity and can be tailored to specific applications through the use of promoters and supports.

In the context of producing 1-(4-isobutylphenyl)ethanol (B131453), a notable copper-based catalytic system comprises copper along with one or more other metals. A patent describes a catalyst composition where copper is present in a total amount ranging from 30 to 98 mass percent, relative to the total mass of all metals in the catalyst. google.com

The pre-catalyst, which is the form of the catalyst before it is activated for the reaction, often consists of a mixture of metal oxides. google.com For instance, a copper-zinc oxide combination is a common precursor for catalysts used in aldehyde hydrogenation. google.com The preparation of such pre-catalysts can involve methods like co-precipitation or blending of the individual metal oxides. google.com These oxide mixtures are then subjected to a reduction step, typically with hydrogen, to form the active metallic catalyst. The composition can be further modified with promoters, such as alkaline earth metals or other transition metals, to enhance selectivity and activity. google.com

A specific example of a catalyst composition for the hydrogenation of 1-(4-isobutyl-phenyl)ethanone includes copper, aluminum, and zirconium, with the potential addition of other metals like zinc, barium, and sodium. epo.org The pre-catalyst form in this case would be a mixture of the respective metal oxides. epo.org

Enhanced Selectivity and Reduced Side-Product Formation

In the catalytic hydrogenation of the precursor, 4'-isobutylacetophenone (B122872), achieving high selectivity for this compound is paramount to ensure high purity and yield, which simplifies downstream processing. A significant challenge is the prevention of side reactions, such as hydrogenolysis of the alcohol to form 4-isobutylethylbenzene or hydrogenation of the aromatic ring.

Several catalytic systems have been developed to address these selectivity issues. A sodium-promoted Palladium on carbon (Pd/C) catalyst has demonstrated significantly improved yields of over 96% for 1-(4-isobutylphenyl)ethanol under mild hydrogenation conditions researchgate.net. The promotion with sodium is believed to modify the electronic properties of the palladium catalyst, suppressing the hydrogenolysis side reaction.

Another approach involves modifying the catalyst support. Silylation of a Palladium on silica (Pd/SiO₂) catalyst with agents like hexamethyldisilazane has been shown to increase selectivity towards the desired alcohol researchgate.netresearchgate.net. This modification creates a more hydrophobic support surface. The change in selectivity is attributed to a shift in the relative adsorption strengths; the product, 1-(4-isobutylphenyl)ethanol, adsorbs more weakly on the modified support compared to the reactant ketone, which in turn reduces its concentration on the metal surface and suppresses further reaction researchgate.net.

Furthermore, catalyst compositions based on copper and one or more other metals have been patented for the hydrogenation of 1-(4-isobutyl-phenyl)ethanone. This process is designed to reduce the proportion of side-products, which is particularly advantageous for producing intermediates that meet the stringent purity standards required for pharmaceutical products google.com.

| Catalyst System | Promoter/Modification | Key Advantage | Reference |

| Pd/C | Sodium (Na) | Yield >96% for the desired alcohol | researchgate.net |

| Pd/SiO₂ | Silylation (hydrophobization) | Suppresses further reduction of the alcohol product | researchgate.net |

| Copper-based | One or more other metals | Reduced formation of side-products | google.com |

Development for Continuous and Large-Scale Production

The transition from batch processing to continuous flow manufacturing offers numerous advantages for the production of this compound, including enhanced safety, improved heat and mass transfer, greater consistency, and potential for automation and scalability.

A three-step continuous-flow synthesis of ibuprofen (B1674241) has been developed where this compound is a key intermediate semanticscholar.org. In this integrated process, the precursor ketone is hydrogenated in a flow reactor, and the resulting alcohol stream is used directly in the subsequent carbonylation step without isolation or purification. This "telescoped" approach minimizes waste and processing time, representing a significant advancement in pharmaceutical manufacturing efficiency semanticscholar.org. The design of such processes requires that byproducts and excess reagents from one step are compatible with the subsequent reactions semanticscholar.org.

For the large-scale production of the precursor, 4'-isobutylacetophenone, a continuous process has been developed using an extractor-reactor google.com. This system uses liquid hydrogen fluoride (HF) as both a catalyst and a solvent to facilitate the Friedel-Crafts acetylation of isobutylbenzene. The design addresses the low solubility of isobutylbenzene in HF by creating two phases (an HF-rich phase and an isobutylbenzene-rich phase) that are contacted, allowing the reaction to proceed continuously while the product is extracted into the HF phase google.com. The ability to produce the precursor on a large scale is essential for the subsequent synthesis of 1-(4-isobutylphenyl)ethanol. The benefits of continuous flow synthesis, such as rapid reaction optimization and improved safety profiles, make it an attractive strategy for the industrial production of chemical intermediates nih.govnih.gov.

Exploration of Other Heterogeneous Catalysts

Palladium-based catalysts are highly effective. Systems such as Pd/C and Pd/SiO₂ are particularly active and selective for this transformation researchgate.netresearchgate.net. Modifications, such as the addition of promoters like sodium or the alteration of the support via silylation, can further enhance performance by minimizing side reactions researchgate.netresearchgate.net.

Ruthenium and Nickel-based catalysts have also been investigated. Catalysts like Ru/Al₂O₃ and 10% Ni/Y-zeolite are effective for the hydrogenation, offering alternative options to palladium researchgate.net. Platinum and Rhodium-based catalysts modified with tin have been studied for the selective hydrogenation of similar aromatic ketones, demonstrating near-perfect selectivity to the corresponding alcohol, although sometimes with a trade-off in catalytic activity researchgate.net.

A patented process utilizes a catalyst composition comprising copper along with one or more other metals for the liquid-phase hydrogenation of 1-(4-isobutyl-phenyl)ethanone google.com. This system is noted for its ability to produce the target alcohol with a reduced level of impurities google.com. Additionally, for the synthesis of the 4'-isobutylacetophenone precursor, solid acid catalysts like zeolite beta have been employed as an environmentally friendly alternative to traditional Friedel-Crafts catalysts like AlCl₃ or HF google.comgoogle.comgoogle.com.

| Catalyst Base Metal | Support/Promoter | Application | Reference |

| Palladium (Pd) | Carbon (C), Silica (SiO₂) | Hydrogenation of 4'-isobutylacetophenone | researchgate.netresearchgate.net |

| Ruthenium (Ru) | Alumina (Al₂O₃) | Hydrogenation of 4'-isobutylacetophenone | researchgate.net |

| Nickel (Ni) | Y-Zeolite | Hydrogenation of 4'-isobutylacetophenone | researchgate.net |

| Copper (Cu) | Mixed metal composition | Hydrogenation of 4'-isobutylacetophenone | google.com |

| Platinum (Pt), Rhodium (Rh) | Tin (Sn) modifier | Hydrogenation of aromatic ketones | researchgate.net |

| Zeolite Beta | H⁺-form, metal-exchanged | Synthesis of 4'-isobutylacetophenone | google.comgoogle.com |

Stereoselective Synthesis of this compound

The central carbon atom bonded to the hydroxyl group in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-1-(4-isobutoxyphenyl)ethanol. The synthesis of single-enantiomer forms is of significant interest, particularly in the pharmaceutical industry, as different enantiomers of a chiral drug can have distinct pharmacological activities.

Enantioselective Approaches to Chiral Alcohols

Enantioselective synthesis aims to produce one enantiomer preferentially over the other. This is typically achieved through asymmetric catalysis, where a chiral catalyst directs the reaction towards the desired stereoisomer.

Asymmetric Hydrogenation: A powerful method for producing chiral alcohols is the asymmetric hydrogenation of the corresponding prochiral ketone (4'-isobutylacetophenone). This involves using a metal catalyst, such as Ruthenium, Rhodium, or Iridium, complexed with a chiral ligand. A well-known example in this field is the Noyori asymmetric transfer hydrogenation, which reduces ketones to alcohols with high enantioselectivity using a chiral Ru-complex and a hydrogen source like isopropanol wikipedia.org. This methodology has been successfully applied to a wide range of benzylic secondary alcohols and is a viable route to enantioenriched this compound wikipedia.org.

Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases, are highly effective catalysts for the enantioselective reduction of ketones. These biocatalytic transformations are often performed under mild conditions (room temperature and neutral pH) and can exhibit exceptionally high enantioselectivity. For instance, a recombinant ketoreductase from the yeast Pichia glucozyma (KRED1-Pglu) has been used for the enantioselective reduction of various substituted acetophenones, providing a model for the synthesis of chiral this compound rsc.org. The stereochemical outcome (whether the (R)- or (S)-alcohol is formed) depends on the specific enzyme used and its adherence to Prelog's rule.

Resolution Techniques for Racemic Mixtures

Resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, enantiomerically pure components.

Enzymatic Kinetic Resolution: This is one of the most common and efficient methods for resolving racemic alcohols wikipedia.org. Kinetic resolution relies on the principle that two enantiomers react at different rates with a chiral catalyst or reagent. In a typical procedure for this compound, a lipase enzyme (e.g., Novozyme 435, an immobilized Candida antarctica lipase B) is used to catalyze the acylation of the alcohol in a non-polar organic solvent nih.gov. An acyl donor, such as vinyl acetate, is added to the racemic alcohol. The lipase will selectively acylate one enantiomer at a much faster rate than the other. For example, the (R)-enantiomer might be rapidly converted to (R)-1-(4-isobutoxyphenyl)acetate, leaving the unreacted (S)-1-(4-isobutoxyphenyl)ethanol in high enantiomeric excess. The reaction is stopped at approximately 50% conversion, and the resulting ester and the unreacted alcohol can then be easily separated by standard chromatographic techniques nih.govresearchgate.net.

Non-Enzymatic Kinetic Resolution: While less common than enzymatic methods, kinetic resolution can also be achieved using non-enzymatic chiral catalysts. Chiral isothiourea or amidine-based catalysts have been developed for the enantioselective acylation of secondary benzylic and allylic alcohols nih.govbeilstein-journals.org. These catalysts act as nucleophilic acyl transfer agents, reacting with an acyl source (like isobutyric anhydride) to form a chiral acylating agent in situ. This agent then selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester with high enantiomeric purity nih.govbeilstein-journals.org. The effectiveness of the resolution is quantified by the selectivity factor (s), with higher values indicating better separation efficiency beilstein-journals.org.

Derivatization Strategies for this compound

Derivatization is the process of chemically modifying a compound to produce a new substance with different chemical and physical properties. For this compound, derivatization is primarily employed for analytical purposes, such as enhancing detectability and improving separation in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The hydroxyl (-OH) group is the primary site for derivatization reactions. Common strategies include:

Esterification: This is one of the most widely used derivatization methods for alcohols. The reaction of this compound with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) forms an ester nih.govresearchgate.net.

Fischer Esterification: Reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄) produces an ester and water. This is a reversible reaction often driven to completion by using an excess of one reactant or by removing water as it forms cerritos.edumasterorganicchemistry.com.

Acylation with Acyl Chlorides/Anhydrides: These reagents are more reactive than carboxylic acids and react readily with the alcohol to form esters. For analytical purposes, reagents containing a chromophore, such as benzoyl chloride, are often used. The resulting benzoate ester has strong UV absorbance, significantly enhancing detection sensitivity in HPLC with a UV-Vis detector libretexts.org.

Formation of Carbamates (Urethanes): Isocyanates react with the hydroxyl group to form carbamates. Phenyl isocyanate is a common derivatizing agent that introduces a phenyl group, which is useful for UV detection nih.govresearchgate.net.

Silylation: For GC analysis, the polarity of the alcohol's hydroxyl group can lead to poor peak shape and thermal instability. Silylation replaces the acidic proton of the hydroxyl group with a non-polar silyl group, typically trimethylsilyl (TMS). This increases the volatility and thermal stability of the compound, leading to improved chromatographic performance libretexts.org.

Alkylation: The formation of an ether by reacting the alcohol with an alkylating agent can also be used to modify its properties, although this is less common for analytical derivatization compared to esterification and silylation libretexts.org.

These derivatization reactions are crucial for the quantitative analysis of this compound and for the determination of its enantiomeric purity, especially when using chiral chromatography columns researchgate.net.

Synthesis of Related Amines (e.g., (1S)-1-(4-Isobutoxyphenyl)ethanamine)

The conversion of this compound to its corresponding amine, (1S)-1-(4-isobutoxyphenyl)ethanamine, represents a key synthetic transformation. While direct conversion is challenging, the synthesis is typically achieved through a multi-step sequence involving the corresponding ketone.

A standard, reliable method proceeds via two main steps:

Oxidation of the Alcohol: The secondary alcohol, this compound, is first oxidized to its corresponding ketone, 4'-isobutoxyacetophenone. This is a common transformation in organic synthesis, and various reagents can be employed to achieve this efficiently.

Reductive Amination: The resulting ketone serves as the direct precursor to the amine. Through a process called reductive amination, the ketone is reacted with an ammonia source to form an imine intermediate, which is then reduced in situ to the target amine. To obtain the specific (1S)-enantiomer, this step requires the use of a chiral catalyst or a chiral auxiliary, or a subsequent resolution of the racemic amine.

This two-step approach is a cornerstone of amine synthesis from secondary alcohols, providing a high degree of control and yielding the desired product for further use.

Chemical Transformations of the Hydroxyl Group

The hydroxyl (-OH) group of this compound is the molecule's primary reactive center, allowing for a variety of chemical modifications. Converting the hydroxyl moiety into a different functional group is a common strategy to build more complex molecular architectures. Key transformations are categorized as direct conjugation, oxidation, or activation by converting the hydroxyl into a good leaving group. nih.gov

Common transformations include:

Oxidation: As mentioned previously, the secondary alcohol can be oxidized to form a ketone, 4'-isobutoxyacetophenone. This is a fundamental step for subsequent reactions like reductive amination.

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. This reaction is often catalyzed by a strong acid.

Conversion to a Leaving Group: The hydroxyl group is inherently a poor leaving group for nucleophilic substitution reactions. libretexts.org To enhance its reactivity, it can be converted into a more stable leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (by reaction with reagents like thionyl chloride or phosphorus halides). nih.govlibretexts.org This "activation" step facilitates subsequent substitution reactions where a nucleophile can replace the modified group.

| Transformation Type | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Oxidation | PCC, DMP, Swern Oxidation | Ketone | Precursor for amination and other C-N bond formations. |

| Esterification | Carboxylic Acid + Acid Catalyst | Ester | Modification of physical properties; introduction of new functional handles. |

| Activation (Tosylation) | Tosyl Chloride (TsCl), Pyridine | Tosylate (OTs) | Creates an excellent leaving group for SN2 reactions. |

| Activation (Halogenation) | SOCl2 or PBr3 | Alkyl Chloride/Bromide | Creates a good leaving group for substitution and elimination reactions. |

Process Optimization and Impurity Control

The industrial viability of synthesizing and utilizing this compound hinges on the development of efficient, high-yield processes and the stringent control of impurities.

Yield Improvement and Efficiency Studies

Key Optimization Parameters in Synthesis:

| Synthetic Step | Parameter for Optimization | Impact on Yield and Efficiency |

| Ether Formation | Choice of Base and Alkylating Agent | Strong bases (e.g., potassium carbonate) and reactive alkyl halides (e.g., isobutyl bromide) drive the reaction to completion. google.com |

| Solvent and Temperature | Polar aprotic solvents (e.g., DMF) are often used. Temperature control is crucial to balance reaction rate with potential side reactions. google.com | |

| Friedel-Crafts Acylation | Lewis Acid Catalyst | The choice and stoichiometry of the Lewis acid (e.g., AlCl₃) are critical for activating the acylating agent without degrading the substrate. |

| Reaction Temperature | Lower temperatures often improve selectivity for the desired para-substituted product over the ortho isomer, thus increasing the yield of the correct precursor. | |

| Ketone Reduction | Choice of Reducing Agent | Mild reducing agents like sodium borohydride are highly efficient and selective for converting the ketone to the alcohol without affecting the ether linkage or aromatic ring. |

Studies focusing on these parameters aim to maximize the conversion of starting materials, minimize reaction times, and simplify purification procedures, all of which contribute to a more efficient and cost-effective process.

Identification and Mitigation of Process-Related Side Products

During the synthesis of this compound and its precursors, several side products can form, which can impact the purity and yield of the final product. The primary source of impurities is often the Friedel-Crafts acylation step used to produce the ketone intermediate, 4'-isobutoxyacetophenone.

Common Process-Related Impurities and Mitigation Strategies:

| Impurity | Origin | Mitigation Strategy |

|---|---|---|

| 2'-Isobutoxyacetophenone | Ortho-acylation during Friedel-Crafts reaction. | Optimize reaction conditions (e.g., lower temperature, choice of solvent) to favor para-substitution, which is sterically preferred. |

| 4-Hydroxyphenyl ethanol | Cleavage of the isobutyl ether bond by the strong Lewis acid catalyst used in the Friedel-Crafts step. | Use the minimum effective amount of Lewis acid and maintain controlled temperatures to prevent ether cleavage. |

| Unreacted Starting Materials | Incomplete reaction in any of the synthetic steps (e.g., incomplete etherification or acylation). | Ensure appropriate stoichiometry of reagents, adequate reaction time, and sufficient heating or catalysis. |

Effective mitigation involves a combination of optimizing reaction conditions to prevent the formation of side products and implementing robust purification methods, such as recrystallization or column chromatography, to remove any impurities that do form. This ensures the final this compound meets the required purity specifications for its intended use.

Mechanistic Studies of 1 4 Isobutoxyphenyl Ethanol Reactions

Elucidation of Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a fundamental process related to 1-(4-isobutoxyphenyl)ethanol, primarily in the context of its synthesis from the precursor ketone, 4'-isobutylacetophenone (B122872). The mechanism of this transformation, as well as the further hydrogenation of this compound itself, involves interactions with a heterogeneous catalyst surface.

The conversion of 4'-isobutylacetophenone to this compound is a selective reduction of a ketone to a secondary alcohol. This is typically achieved using molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. masterorganicchemistry.com The generally accepted mechanism for this type of reaction is the Horiuti-Polanyi mechanism, which involves the following key steps: uu.nl

Adsorption of Reactants: Both hydrogen gas and the aromatic ketone, 4'-isobutylacetophenone, are adsorbed onto the surface of the metal catalyst. masterorganicchemistry.com

Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface. uu.nl

Hydrogen Transfer: The adsorbed ketone undergoes stepwise addition of two hydrogen atoms from the catalyst surface to the carbonyl group (C=O). One hydrogen atom adds to the carbonyl oxygen, and the other adds to the carbonyl carbon. This process breaks the carbon-oxygen pi bond. masterorganicchemistry.com

Desorption of Product: The resulting alcohol, this compound, has a weaker affinity for the catalyst surface than the starting ketone and desorbs, freeing the active site for the next catalytic cycle.

The chemoselectivity of this reaction is a significant consideration. Under mild conditions, the hydrogenation selectively reduces the carbonyl group without affecting the aromatic ring. mdpi.com Further hydrogenation of the benzene (B151609) ring in this compound to form 1-(4-isobutylcyclohexyl)ethanol is possible but requires more forcing conditions, such as higher hydrogen pressures, elevated temperatures, and often a more active catalyst like rhodium (Rh). acs.org

| Catalyst | Substrate | Conditions | Conversion (%) | Selectivity to Alcohol (%) |

|---|---|---|---|---|

| Pd(0)EnCat™ 30NP | 4-Methoxyacetophenone | H₂ (balloon), EtOH, RT, 16h | 95 | >99 (to alcohol) |

| Pd/C | 4-Methoxyacetophenone | H₂ (balloon), EtOH, RT, 16h | 100 | Mixture (alcohol and over-reduced product) |

| Cu-Zn-Al | Acetophenone | 180 °C, 2h, Isopropanol (H-source) | 89.4 | 93.2 |

| MgO | Acetophenone | 392 K, 2-Pentanol (H-source) | >95 | 97 (to 1-phenylethanol) |

Reaction Pathway Analysis for Derivative Synthesis

This compound is a versatile precursor for the synthesis of several important derivatives. The analysis of its reaction pathways is dominated by its conversion to the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), but other transformations such as esterification and etherification are also mechanistically significant.

Carbonylation to Ibuprofen: The most commercially significant reaction of this compound is its palladium-catalyzed carbonylation to produce 2-(4-isobutylphenyl)propionic acid (ibuprofen). researchgate.netplu.mx This process represents a greener alternative to older synthetic routes. A proposed three-step reaction pathway involves: researchgate.net

Formation of an Active Substrate: In the presence of an acid (e.g., HCl or TsOH), the hydroxyl group of the alcohol is protonated and subsequently displaced by a halide ion (e.g., Cl⁻) to form 1-(1-chloroethyl)-4-isobutylbenzene. This conversion of the alcohol to an alkyl halide creates a better leaving group for the subsequent steps.

Oxidative Addition: A palladium(0) complex, often generated in situ, undergoes oxidative addition with the alkyl chloride. This step forms a palladium(II) intermediate.

Carbon Monoxide Insertion and Hydrolysis: Carbon monoxide (CO) then inserts into the palladium-carbon bond. The resulting acyl-palladium complex undergoes hydrolysis (reaction with water) to yield ibuprofen and regenerate the palladium(0) catalyst. researchgate.net

Fischer Esterification: this compound, as a secondary alcohol, can undergo Fischer esterification with a carboxylic acid in the presence of an acid catalyst (commonly H₂SO₄ or TsOH) to form an ester. byjus.comchemistrysteps.comorganic-chemistry.org The mechanism proceeds as follows:

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. libretexts.org

Nucleophilic Attack: The alcohol, this compound, acts as a nucleophile and attacks the activated carbonyl carbon. organic-chemistry.org

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. byjus.com

Williamson Ether Synthesis: Ethers can be synthesized from this compound via the Williamson ether synthesis. chemistrytalk.orgbyjus.com This pathway involves two main steps:

Formation of an Alkoxide: The alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide is a potent nucleophile.

Nucleophilic Substitution (Sₙ2): The alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide) in a bimolecular nucleophilic substitution (Sₙ2) reaction. wikipedia.org The alkoxide displaces the halide, forming the ether. It is important to note that because this compound is a secondary alcohol, its corresponding alkoxide is sterically hindered. This can lead to a competing elimination (E2) reaction, especially if a secondary or tertiary alkyl halide is used as the electrophile. jk-sci.com

| Reaction Type | Reactants | Catalyst/Reagent | General Conditions | Product Type |

|---|---|---|---|---|

| Carbonylation | Alcohol, CO, H₂O | PdCl₂(PPh₃)₂ / TsOH / LiCl | 378-398 K, High Pressure | Carboxylic Acid |

| Fischer Esterification | Alcohol, Carboxylic Acid | H₂SO₄ or TsOH | Heat, often with removal of H₂O | Ester |

| Williamson Ether Synthesis | Alcohol, Alkyl Halide | Strong Base (e.g., NaH) | Aprotic Solvent (e.g., THF, DMF) | Ether |

Structure Activity Relationship Sar Investigations of 1 4 Isobutoxyphenyl Ethanol Analogs

Impact of Positional Isomerism (e.g., 1-(3-Isobutoxyphenyl)ethanol)

A study on the fungicidal activities of positional isomers of N-thienylcarboxamides revealed that N-(2-substitututed-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides exhibited comparable high levels of activity to their corresponding N-(2-substituted)-phenylcarboxamides. However, the N-(3-substituted-2-thienyl)carboxamides showed markedly lower fungicidal activity nih.gov. This highlights how the relative positions of substituents on the thiophene (B33073) ring dramatically impact the compound's effectiveness.

| Compound Type | Substituent Position | Relative Fungicidal Activity |

|---|---|---|

| N-(2-substitututed-3-thienyl)carboxamides | 2,3-disubstituted | High |

| N-(4-substituted-3-thienyl)carboxamides | 3,4-disubstituted | High |

| N-(3-substituted-2-thienyl)carboxamides | 2,3-disubstituted | Low |

| N-(2-substituted)-phenylcarboxamides | N/A | High |

Similarly, research on positional isomers of biphenyl (B1667301) antimicrobial peptidomimetic amphiphiles has shown that changes in the spatial positioning of hydrophobic and hydrophilic groups significantly affect antibacterial efficacy and selectivity. Specifically, one positional isomer displayed a four- to eight-fold increase in efficacy against certain pathogenic Gram-negative bacteria, while other isomers showed enhanced activity against a different species of bacteria nih.gov.

These examples underscore the principle that the therapeutic activity of a compound is highly sensitive to the arrangement of its functional groups. Therefore, it is reasonable to hypothesize that 1-(3-isobutoxyphenyl)ethanol (B7847440) would exhibit a different biological activity profile compared to 1-(4-isobutoxyphenyl)ethanol due to the altered presentation of the isobutoxy group to its biological target.

Stereochemical Aspects in Related Biologically Active Molecules

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The differential pharmacological activity of enantiomers is a well-documented phenomenon, as biological systems, such as enzymes and receptors, are themselves chiral.

A pertinent analogy can be drawn from the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," which includes the widely used drug ibuprofen (B1674241). Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, shares the 4-isobutylphenyl moiety with this compound and is also a chiral compound. The anti-inflammatory and analgesic effects of ibuprofen are almost exclusively attributed to the (S)-(+)-enantiomer. The (R)-(-)-enantiomer is significantly less active.

Interestingly, the body possesses enzymes that can convert the less active (R)-enantiomer of ibuprofen into the more active (S)-enantiomer. This process is known as chiral inversion. The extent of this inversion can vary, but it effectively allows the (R)-form to act as a prodrug for the (S)-form.

The differential activity of profen enantiomers is a classic example of stereoselectivity in drug action. The (S)-enantiomer's higher potency is due to its superior ability to fit into the active site of the cyclooxygenase (COX) enzymes, which are the primary targets of NSAIDs.

| Profen | Enantiomer | Relative Anti-inflammatory Activity |

|---|---|---|

| Ibuprofen | (S)-(+)-Ibuprofen | High |

| (R)-(-)-Ibuprofen | Low (undergoes chiral inversion to (S)-form) |

Given the structural similarities between the profens and this compound, it is highly probable that the two enantiomers of this compound also exhibit different biological activities. One enantiomer may be significantly more potent or have a different pharmacological effect than the other. This underscores the importance of considering stereochemistry in the design and development of new therapeutic agents. The synthesis and biological evaluation of individual enantiomers are crucial steps in understanding the complete pharmacological profile of such chiral compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules. For 1-(4-isobutoxyphenyl)ethanol, these calculations can reveal details about its optimized molecular structure, electronic charge distribution, and frontier molecular orbitals, which are crucial for understanding its reactivity.

By analogy with DFT studies on anisole (B1667542) and its derivatives, the isobutoxy group is expected to be an electron-donating group, influencing the electronic structure of the benzene (B151609) ring. This electron-donating nature would increase the electron density of the aromatic system, particularly at the ortho and para positions. The oxygen atom of the isobutoxy group would likely be coplanar with the benzene ring to maximize resonance effects, though steric hindrance from the bulky isobutyl group might cause some deviation from planarity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. In this compound, the HOMO is anticipated to be localized primarily on the electron-rich isobutoxyphenyl ring, while the LUMO would likely be distributed over the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Quantum chemical calculations on similar aromatic compounds suggest that the HOMO-LUMO gap for this compound would be in a range typical for substituted benzene derivatives. tandfonline.comresearchgate.net

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-O (isobutoxy) bond length | ~1.36 Å |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-O (ethanol) bond length | ~1.43 Å |

| C-C (ethanol) bond length | ~1.52 Å |

| Dihedral angle (isobutoxy) | Slight deviation from 0° |

Note: These are estimated values based on typical bond lengths and conformations of similar functional groups in related molecules.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

| Dipole Moment | ~ 2.0 - 2.5 D |

Note: These values are illustrative and based on calculations for analogous alkoxybenzene and phenylethanol derivatives.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule by simulating the movements of its atoms over time. For a flexible molecule like this compound, MD simulations can identify the most stable conformations and the energy barriers between them.

The conformational flexibility of this compound arises from several rotatable bonds: the C-O bond of the isobutoxy group, the C-C bonds within the isobutyl group, and the C-C bond of the ethanol (B145695) side chain. The rotation around the bond connecting the isobutoxy group to the phenyl ring will likely have a relatively low energy barrier, allowing for different orientations of the isobutyl group relative to the ring.

A key aspect of the conformational analysis would be the rotational barrier around the Cα-C(phenyl) bond of the ethanol moiety. Studies on related phenylethanol derivatives can provide insight into the preferred staggered conformations, which minimize steric hindrance between the hydroxyl group, the methyl group, and the aromatic ring. The relative energies of these conformers would be influenced by non-covalent interactions, such as steric repulsion and potential intramolecular hydrogen bonding.

Table 3: Predicted Rotational Energy Barriers in this compound

| Rotatable Bond | Predicted Energy Barrier (kcal/mol) |

| Phenyl-O (isobutoxy) | ~ 2 - 4 |

| O-CH2 (isobutyl) | ~ 3 - 5 |

| Cα-C(phenyl) (ethanol) | ~ 4 - 6 |

Note: These are estimated values based on computational studies of rotational barriers in similar molecular fragments.

In Silico Studies of Potential Molecular Interactions

In silico methods, such as molecular docking, are used to predict the binding affinity and mode of interaction between a small molecule and a biological target, typically a protein. These studies are crucial in drug discovery and for understanding the potential biological activity of a compound.

Given its structure, this compound could potentially interact with various enzymes or receptors. The hydroxyl group of the ethanol moiety can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. The isobutoxy group provides a significant hydrophobic region that can fit into corresponding pockets of a protein's active site.

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein and calculating a scoring function to estimate the binding affinity. For instance, based on its structural similarity to certain substrates, it could be docked into the active sites of enzymes like cyclooxygenases or lipoxygenases. The results of such simulations would provide hypothetical binding poses and interaction energies. banglajol.info

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site

| Parameter | Predicted Value |

| Binding Energy (kcal/mol) | -6.0 to -8.0 |

| Key Interacting Residues | Amino acids with hydrophobic side chains (e.g., Leu, Val, Phe), polar residues (e.g., Ser, Thr) |

| Types of Interactions | Hydrogen bonding (with -OH group), hydrophobic interactions (with isobutoxy and phenyl groups) |

Note: These are hypothetical results to illustrate the type of data obtained from molecular docking studies.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity and Isomeric Separation

Chromatography is an indispensable tool for separating and quantifying the components of a mixture. In the context of 1-(4-Isobutoxyphenyl)ethanol, various chromatographic techniques are applied to monitor reaction processes and determine the purity of the final product.

High-Performance Liquid Chromatography (HPLC) in Process Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the synthesis of this compound. It is particularly effective for assessing the purity of non-volatile and thermally sensitive compounds. A common application is using a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and a UV detector for quantification. youtube.com

During the synthesis, which may involve the reduction of 4'-isobutylacetophenone (B122872), HPLC can be used to track the consumption of the starting material and the formation of the this compound product. chemicalbook.com This allows for the optimization of reaction times and conditions. Furthermore, it can quantify process-related impurities, such as unreacted starting materials or by-products.

Table 1: Hypothetical HPLC Process Monitoring Data

This interactive table illustrates a typical time-course analysis of a reaction mixture.

| Reaction Time (Hours) | 4'-Isobutylacetophenone (Peak Area %) | This compound (Peak Area %) | Unknown Impurity (Peak Area %) |

|---|---|---|---|

| 0 | 99.5 | 0.1 | 0.4 |

| 1 | 65.2 | 34.1 | 0.7 |

| 2 | 25.8 | 73.2 | 1.0 |

| 4 | 2.1 | 96.5 | 1.4 |

Gas Chromatography (GC) for Reaction Monitoring

Gas Chromatography (GC) is another powerful technique for monitoring the progress of chemical reactions that produce volatile and thermally stable compounds like this compound. Coupled with a Flame Ionization Detector (FID), GC offers high sensitivity and resolution for separating the components of the reaction mixture.

The method typically involves direct injection of a small sample of the reaction mixture into the GC, where it is vaporized and separated on a capillary column. orgchemboulder.com By analyzing samples at different time points, researchers can effectively monitor the depletion of reactants and the concurrent increase in product concentration. This real-time data is crucial for determining the reaction endpoint and identifying the formation of any volatile by-products.

Table 2: Illustrative GC Reaction Monitoring Results

This table shows the progression of a synthesis reaction as monitored by GC.

| Time Point | Reactant A Peak Area | Reactant B Peak Area | This compound Peak Area |

|---|---|---|---|

| T=0 min | 5,680,000 | 8,950,000 | 0 |

| T=30 min | 2,110,000 | 3,320,000 | 4,560,000 |

| T=60 min | 450,000 | 710,000 | 7,890,000 |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center, it exists as a pair of enantiomers (R and S forms). Differentiating and quantifying these enantiomers is critical, as they can exhibit different pharmacological activities. Chiral chromatography is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of the compound.

This separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of racemic compounds. rsc.org The choice of mobile phase, often a mixture of alkanes and alcohols like hexane (B92381) and isopropanol, is optimized to achieve baseline separation of the two enantiomers. The ability to achieve this separation is measured by the enantioselectivity factor (α). rsc.org

Table 3: Example Chiral HPLC Separation Data

This table presents typical results from a chiral separation, demonstrating the resolution of the two enantiomers.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity (%) |

|---|---|---|---|

| (R)-1-(4-Isobutoxyphenyl)ethanol | 12.5 | 1,234,567 | 98.5 |

| (S)-1-(4-Isobutoxyphenyl)ethanol | 14.8 | 18,765 | 1.5 |

| Resolution (Rs) | 2.3 |

| Selectivity (α) | 1.18 | | |

Spectroscopic Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound is a common strategy in medicinal chemistry to explore structure-activity relationships. rsc.orgimpactfactor.orgnih.gov The structural elucidation of these new chemical entities relies heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular framework. For this compound, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methine proton of the ethanol (B145695) group, and the isobutyl group protons. chemicalbook.com In a derivative, such as an ester, new signals corresponding to the acyl group would appear, and the chemical shift of the adjacent methine proton would shift downfield.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. The parent alcohol exhibits a characteristic broad O-H stretching band around 3300-3500 cm⁻¹ and a C-O stretching band around 1050-1260 cm⁻¹. orgchemboulder.comvscht.czlibretexts.orgdocbrown.info For a derivative where the hydroxyl group is modified (e.g., esterification), this O-H band would disappear, and a new, strong carbonyl (C=O) stretching band would appear around 1735 cm⁻¹. najah.edu

Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern of a compound. For this compound, common fragmentation patterns include the loss of water (M-18) and alpha-cleavage. youtube.com The mass spectrum of a new derivative would show a different molecular ion peak corresponding to its new molecular weight, along with a predictable fragmentation pattern that helps confirm its structure.

Table 4: Spectroscopic Data for this compound

This table summarizes the key spectroscopic features used to identify the compound.

| Technique | Key Observations and Assignments |

|---|---|

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.28 (d, 2H, Ar-H), 7.17 (d, 2H, Ar-H), 4.85 (q, 1H, CH-OH), 2.45 (d, 2H, Ar-CH₂), 1.85 (m, 1H, CH(CH₃)₂), 1.48 (d, 3H, CH₃-CH), 0.90 (d, 6H, CH(CH₃)₂) chemicalbook.com |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 143.3, 140.7, 129.1, 125.4, 70.0, 45.2, 30.3, 25.1, 22.5 chemicalbook.comoregonstate.edudocbrown.infolibretexts.org |

| IR (neat) | ~3360 cm⁻¹ (O-H stretch, broad), ~2955 cm⁻¹ (C-H stretch, aliphatic), ~1110 cm⁻¹ (C-O stretch) orgchemboulder.comvscht.czdocbrown.info |

| Mass Spec (EI) | m/z 178 (M⁺), 163 (M-CH₃), 135 (M-C₃H₇) nih.gov |

Validation of Analytical Methods for Research Scale

Before an analytical method can be reliably used in research, it must be validated to ensure it is fit for its intended purpose. Method validation establishes through documented evidence that the procedure provides results that are accurate, reproducible, and specific. For research-scale applications, key validation parameters are evaluated according to established guidelines. impactfactor.orgresearchgate.net

Specificity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy : The closeness of test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. docbrown.info

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day variability).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 5: Typical Validation Parameters and Acceptance Criteria for an HPLC Purity Method

This table outlines the standard parameters for validating an analytical method at the research level.

| Validation Parameter | Typical Acceptance Criterion |

|---|---|

| Specificity | Peak purity index > 0.99; baseline resolution of analyte from known impurities |

| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range |

| Accuracy (% Recovery) | 98.0% - 102.0% for the analyte |

| Precision (RSD%) | Repeatability (n=6): RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1; acceptable precision and accuracy at this level |

Future Research Directions

Development of More Sustainable Synthetic Routes

The current synthesis of 1-(4-isobutoxyphenyl)ethanol and its subsequent conversion to active pharmaceutical ingredients (APIs) often involves multi-step processes that can be resource-intensive and generate significant waste. Future research is poised to focus on developing more sustainable and economically viable synthetic pathways. Key areas of exploration include the use of greener solvents, catalytic innovations, and process intensification.

The principles of green chemistry advocate for the reduction or elimination of hazardous substances in chemical processes. pharmafeatures.comresearchgate.net A significant contributor to the environmental impact of pharmaceutical synthesis is the extensive use of traditional organic solvents like dichloromethane (B109758) and toluene, which are toxic and pose disposal challenges. pharmafeatures.com Research is increasingly directed towards the adoption of environmentally benign solvents such as water, ethanol (B145695), and ethyl lactate, which are often derived from renewable resources. pharmafeatures.commdpi.com For instance, the hydrogenation of 4-isobutylacetophenone to produce 1-(4'-isobutylphenyl)ethanol can be achieved in the absence of a solvent, a process that has been detailed in patent literature. google.com

Catalysis plays a pivotal role in the development of greener synthetic methods by enabling reactions with higher efficiency and selectivity, thereby reducing energy consumption and waste generation. wisdomlib.orgjocpr.com Biocatalysis, utilizing enzymes or whole cells, is a particularly promising area. jocpr.com These biocatalysts can facilitate chemical reactions under mild conditions with high selectivity, leading to reduced energy usage and fewer byproducts. mdpi.comjocpr.com For example, the enantioselective synthesis of (S)-1-(4-isobutylphenyl)ethanol has been achieved with high enantiomeric excess using Daucus carota cells.

Continuous flow chemistry is another transformative approach that is revolutionizing API production. wisdomlib.org By conducting reactions in a continuous stream rather than in traditional batch reactors, this method can lead to faster reaction times, reduced waste, and improved safety, especially for large-scale production. jocpr.com

| Synthesis Strategy | Description | Potential Benefits |

| Solvent-Free Synthesis | Conducting the hydrogenation of 4-isobutylacetophenone without a solvent. google.com | Reduces solvent waste and simplifies product purification. |

| Biocatalysis | Employing enzymes or whole cells, such as Daucus carota, for enantioselective synthesis. | High selectivity, mild reaction conditions, reduced energy consumption. mdpi.comjocpr.com |

| Continuous Flow Chemistry | Performing the synthesis in a continuous stream rather than in batches. wisdomlib.org | Faster reactions, less waste, improved safety and scalability. jocpr.com |

| Green Solvents | Utilizing environmentally benign solvents like water, ethanol, or ethyl lactate. pharmafeatures.commdpi.com | Reduces toxicity and environmental impact of the process. pharmafeatures.com |

Exploration of Novel Bioactive Derivatives via In Vitro Studies

While this compound is primarily known as a precursor to ibuprofen (B1674241), its core structure presents a scaffold for the development of novel bioactive derivatives with potentially enhanced or entirely new therapeutic properties. Future research will likely involve the synthesis of a library of derivatives and their subsequent evaluation through a battery of in vitro studies.

The modification of the ibuprofen structure has been a fruitful area of research, with studies showing that derivatization can lead to compounds with enhanced anti-inflammatory activity and reduced side effects. nih.gov For example, the incorporation of a nitric oxide (NO)-releasing moiety into the ibuprofen structure has resulted in anti-inflammatory agents that are safer for the gastrointestinal system. mdpi.com One such derivative demonstrated a 95% inhibition of COX-2 and a 73% decrease in inflammation in preclinical models. mdpi.com

In vitro assays are crucial for the initial screening of these new compounds. rjptonline.org These tests can efficiently evaluate a compound's biological activity, such as its ability to inhibit enzymes like cyclooxygenases (COX-1 and COX-2), which are key targets for anti-inflammatory drugs. mdpi.com Furthermore, in vitro studies can be used to assess other potential therapeutic applications, including anticancer, antimicrobial, and antioxidant activities. nih.govchula.ac.th For instance, some ibuprofen derivatives have shown promising activity against cancer cell lines. nih.gov

The process of exploring novel derivatives can be summarized in the following table:

| Research Step | Description | Examples of Techniques |

| Derivative Synthesis | Chemical modification of the this compound scaffold. | Esterification, amidation, introduction of heterocyclic rings. nih.govmdpi.com |

| In Vitro Screening | Evaluation of the biological activity of the synthesized derivatives. | COX enzyme inhibition assays, cell viability assays (for anticancer activity), antimicrobial susceptibility testing. nih.govmdpi.com |

| Structure-Activity Relationship (SAR) Studies | Analyzing how chemical structure correlates with biological activity. | Comparing the activity of a series of related derivatives to identify key functional groups. |

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and development, offering detailed insights into reaction mechanisms, molecular interactions, and the prediction of chemical properties. grnjournal.us Future research on this compound and its derivatives will undoubtedly leverage advanced computational modeling to accelerate the design and synthesis of new molecules and to understand their mechanisms of action at a molecular level.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are powerful tools for studying reaction pathways, calculating activation energies, and predicting the geometries of transition states. grnjournal.usresearchgate.net This information is invaluable for optimizing reaction conditions and for predicting the feasibility and selectivity of synthetic routes. rsc.org For instance, computational studies can elucidate the mechanism of catalytic reactions, helping researchers to design more efficient catalysts for the synthesis of this compound. grnjournal.us

Molecular docking is another computational technique that is widely used to predict the binding affinity and orientation of a small molecule to a target protein. nih.gov In the context of developing new anti-inflammatory drugs, docking studies can be used to predict how derivatives of this compound will interact with the active sites of COX-1 and COX-2. nih.govmdpi.com This can help to prioritize the synthesis of compounds that are likely to have high potency and selectivity.

| Computational Method | Application in Research | Expected Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and calculating reaction energetics. grnjournal.usresearchgate.net | Optimization of synthetic routes and prediction of product distribution. |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to biological targets. nih.govmdpi.com | Identification of promising drug candidates with high potency and selectivity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. | Understanding the stability of ligand-protein complexes and conformational changes. |

Green Chemistry Applications in Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally sustainable. researchgate.net The application of these principles to the synthesis of this compound is a critical area for future research, aiming to minimize the environmental footprint of this important pharmaceutical intermediate.

A key focus of green chemistry is to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. pharmafeatures.com This can be achieved through the design of more efficient synthetic routes and the use of catalytic reactions. wisdomlib.org

The use of renewable feedstocks is another important aspect of green chemistry. jocpr.com Research into producing this compound and other pharmaceutical intermediates from biomass-derived starting materials is an active area of investigation. uniovi.es For example, ethanol, which can be produced from the fermentation of biomass, can be used as a green solvent and potentially as a starting material for the synthesis of other valuable chemicals. mdpi.commdpi.com

The implementation of green chemistry principles in the synthesis of this compound can be guided by the following strategies:

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Designing synthetic routes with high atom economy and yield. pharmafeatures.com |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. pharmafeatures.commdpi.com |

| Design for Energy Efficiency | Utilizing catalytic processes that operate at lower temperatures and pressures. jocpr.com |

| Use of Renewable Feedstocks | Exploring synthetic pathways that start from biomass-derived materials. jocpr.comuniovi.es |

| Catalysis | Employing highly selective and efficient catalysts, including biocatalysts, to reduce waste and energy consumption. wisdomlib.orgjocpr.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.